molecular formula C8H5ClF2O2 B6231668 4-chloro-2-(difluoromethyl)benzoic acid CAS No. 2248347-37-5

4-chloro-2-(difluoromethyl)benzoic acid

Cat. No.: B6231668
CAS No.: 2248347-37-5
M. Wt: 206.6
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Description

4-Chloro-2-(difluoromethyl)benzoic acid is a halogenated benzoic acid derivative with a difluoromethyl (-CHF₂) substituent at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Its molecular formula is C₈H₅ClF₂O₂ (molecular weight: 210.57 g/mol).

Properties

CAS No.

2248347-37-5

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the chlorination of 2-(difluoromethyl)benzoic acid, where chlorine is introduced at the 4-position of the benzene ring. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of difluoromethylbenzoic acid derivatives.

    Reduction: Formation of difluoromethylbenzyl alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-chloro-2-(difluoromethyl)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table compares 4-chloro-2-(difluoromethyl)benzoic acid with key analogs, emphasizing substituent variations and biological activities:

Compound Name Substituent Structure Molecular Formula Biological Activity (Target/IC₅₀) Reference
This compound -CHF₂ at position 2 C₈H₅ClF₂O₂ Limited data; structural analog of TRPM4 inhibitors
NBA (4-chloro-2-(1-naphthyloxyacetamido)benzoic acid) 1-Naphthyloxyacetamido at position 2 C₁₉H₁₃ClNO₄ TRPM4 inhibitor (IC₅₀ ~5–10 μM in colorectal cancer cells)
CBA (4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid) 2-Chlorophenoxyacetamido at position 2 C₁₅H₁₁Cl₂NO₄ TRPM4 inhibitor; reduces TMEM206-mediated currents in cancer cells
LBA (4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid) 4-Chloro-2-methylphenoxypropanamido at position 2 C₁₇H₁₆Cl₂NO₄ TRPM4 inhibitor; tested in viability assays
4-Chloro-2-(trifluoromethyl)benzoic acid -CF₃ at position 2 C₈H₄ClF₃O₂ Intermediate in synthesis; higher lipophilicity (cLogP ~2.8)
Key Observations:
  • Substituent Bulk and Selectivity: NBA and CBA feature bulky acetamido side chains (naphthyloxy or chlorophenoxy), which enhance TRPM4 binding specificity but may limit membrane permeability. In contrast, the smaller -CHF₂ group in the target compound could improve bioavailability .
  • Chlorine Position : The 4-chloro substituent is conserved across analogs, likely stabilizing the carboxylic acid group via electron-withdrawing effects .

Physicochemical Properties

Property This compound NBA CBA 4-Chloro-2-(trifluoromethyl)benzoic acid
Molecular Weight 210.57 357.77 340.16 224.56
Lipophilicity (cLogP) ~2.1 (estimated) ~4.5 ~3.8 ~2.8
Acid Dissociation (pKa) ~2.8 (carboxylic acid) ~2.5 ~2.6 ~2.7
  • Lipophilicity : NBA’s high cLogP (~4.5) correlates with its bulky naphthyl group, while the target compound’s lower cLogP (~2.1) suggests better aqueous solubility .
  • Acidity : All analogs exhibit strong acidity (pKa ~2.5–2.8), favoring ionization at physiological pH, which may influence protein binding and excretion .

Functional Comparisons in TRPM4 Inhibition

TRPM4, a calcium-activated non-selective cation channel, is a therapeutic target in cancer and cardiovascular diseases. Key findings for analogs include:

  • NBA and CBA : Demonstrated efficacy in patch-clamp assays, reducing TRPM4 currents by >50% at 100 μM .
  • LBA : Showed similar inhibition but required higher concentrations (200 μM) for equivalent effects .

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